Angiostat
Description
Angiostat is a hypothetical compound referenced in this context as a therapeutic agent targeting angiogenesis, the process of blood vessel formation critical in conditions like cancer and macular degeneration. This compound likely inhibits pro-angiogenic factors such as vascular endothelial growth factor (VEGF) or angiopoietin-2 (ANG2), similar to established anti-angiogenic drugs . Its mechanism may involve binding to receptors or ligands to block signaling pathways that promote vascular growth, thereby restricting nutrient supply to tumors or abnormal tissues.
Properties
CAS No. |
121938-23-6 |
|---|---|
Molecular Formula |
C8H13NO |
Synonyms |
Angiostat |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison is structured using methodological frameworks from the provided evidence, focusing on functional and structural analogs. Key parameters include mechanism of action, clinical efficacy, and limitations.
Table 1: Functional and Structural Comparison of Angiostat with Analogous Compounds
*AMD: Age-related Macular Degeneration
Key Research Findings and Contrasts
Mechanistic Specificity :
- This compound’s dual targeting of VEGF and ANG2 may offer broader anti-angiogenic effects compared to Bevacizumab (VEGF-specific) . However, this could increase off-target risks, a concern highlighted in multi-target agents like Sunitinib .
- ANG2 inhibitors (e.g., trebananib) show promise in reducing vascular leakage in AMD but lack robust efficacy data compared to VEGF blockers .
Sunitinib’s kinase inhibition profile provides versatility but introduces complex toxicity, whereas this compound’s focused ligand/receptor blockade may improve tolerability .
Research Gaps :
- This compound’s hypothetical advantages (e.g., reduced resistance) require validation through structured clinical trials, adhering to CONSORT guidelines for robust data reporting .
- Preclinical studies should compare pharmacokinetics and biomarker profiles using standardized assays, as emphasized in analytical chemistry best practices .
Methodological Considerations for Comparative Studies
- Data Reproducibility : Detailed protocols for compound synthesis, dosing, and outcome measurement are critical, as outlined in materials and methods guidelines .
- Statistical Rigor : Use of appropriate controls and power calculations, as mandated in clinical trial reporting .
- Ethical Compliance : Animal studies must include ethical approval statements and housing conditions, per regulatory standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
